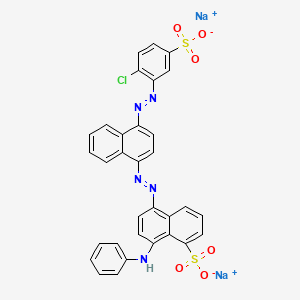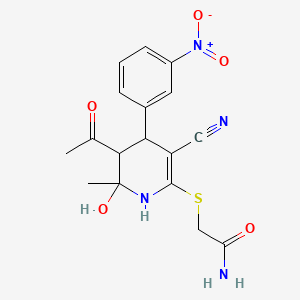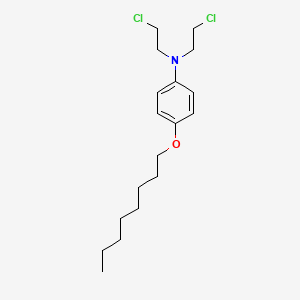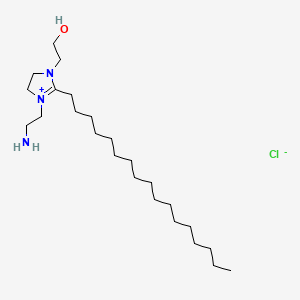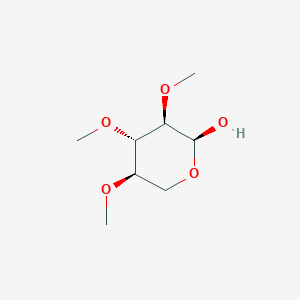
Calcium bis(didodecylbenzenesulphonate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium bis(didodecylbenzenesulphonate) is a chemical compound with the molecular formula C36H58CaO6S2. It is a type of calcium salt derived from dodecylbenzenesulfonic acid. This compound is known for its surfactant properties, making it useful in various industrial applications, particularly as a detergent and emulsifier .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of calcium bis(didodecylbenzenesulphonate) typically involves a neutralization reaction between dodecylbenzenesulfonic acid and a calcium base such as calcium hydroxide or calcium carbonate. The reaction is carried out in a solvent like methanol, which helps to dissolve the reactants and facilitate the reaction .
Industrial Production Methods
In an industrial setting, the reaction mixture is often subjected to a series of steps to purify the product. This includes sedimentation, where the reaction mixture is allowed to settle, and the upper layer is separated and concentrated to remove solvents and water. The lower layer, containing impurities, is filtered and the filtrate is recycled back into the process .
Analyse Chemischer Reaktionen
Types of Reactions
Calcium bis(didodecylbenzenesulphonate) primarily undergoes neutralization reactions due to its surfactant nature. It can react with acids to form salts and water. It does not typically engage in oxidation or reduction reactions under normal conditions .
Common Reagents and Conditions
The common reagents used in reactions involving calcium bis(didodecylbenzenesulphonate) include strong acids like hydrochloric acid or sulfuric acid. The reactions are usually carried out at room temperature and in aqueous solutions .
Major Products Formed
The major products formed from these reactions are typically salts and water. For example, reacting with hydrochloric acid would produce calcium chloride and water .
Wissenschaftliche Forschungsanwendungen
Calcium bis(didodecylbenzenesulphonate) has a wide range of applications in scientific research and industry:
Chemistry: Used as a surfactant in various chemical reactions to enhance the solubility of reactants.
Biology: Employed in the formulation of biological detergents for cell lysis and protein extraction.
Medicine: Investigated for its potential use in drug delivery systems due to its emulsifying properties.
Industry: Widely used in the production of detergents, emulsifiers, and dispersants.
Wirkmechanismus
The mechanism of action of calcium bis(didodecylbenzenesulphonate) is primarily based on its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of different substances. This is particularly useful in emulsification processes where oil and water phases need to be mixed .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Calcium dodecylbenzenesulfonate: Similar in structure but with a single dodecylbenzenesulfonate group.
Sodium dodecylbenzenesulfonate: A sodium salt variant with similar surfactant properties.
Magnesium dodecylbenzenesulfonate: A magnesium salt variant used in similar applications.
Uniqueness
Calcium bis(didodecylbenzenesulphonate) is unique due to its dual dodecylbenzenesulfonate groups, which enhance its surfactant properties compared to its single-group counterparts. This makes it more effective in applications requiring strong emulsifying and detergent capabilities .
Eigenschaften
CAS-Nummer |
29299-35-2 |
|---|---|
Molekularformel |
C60H106CaO6S2 |
Molekulargewicht |
1027.7 g/mol |
IUPAC-Name |
calcium;2,3-didodecylbenzenesulfonate |
InChI |
InChI=1S/2C30H54O3S.Ca/c2*1-3-5-7-9-11-13-15-17-19-21-24-28-25-23-27-30(34(31,32)33)29(28)26-22-20-18-16-14-12-10-8-6-4-2;/h2*23,25,27H,3-22,24,26H2,1-2H3,(H,31,32,33);/q;;+2/p-2 |
InChI-Schlüssel |
BCBMWLMZWGMGOM-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCCCCC1=C(C(=CC=C1)S(=O)(=O)[O-])CCCCCCCCCCCC.CCCCCCCCCCCCC1=C(C(=CC=C1)S(=O)(=O)[O-])CCCCCCCCCCCC.[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



